molecular formula C21H25N5O23P2 B158160 2,4,6-Trinitrophenyl-uridine diphosphate galactose CAS No. 129726-82-5

2,4,6-Trinitrophenyl-uridine diphosphate galactose

Cat. No. B158160
CAS RN: 129726-82-5
M. Wt: 777.4 g/mol
InChI Key: RYCWEITWHHIFQJ-WXBZLVOISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trinitrophenyl-uridine diphosphate galactose (TNP-UDP-Gal) is a chemical compound that is commonly used in scientific research to study the biochemistry and physiology of carbohydrates. It is a derivative of uridine diphosphate galactose (UDP-Gal), which is an important molecule in the production of glycoproteins and glycolipids. TNP-UDP-Gal is a highly reactive compound that can be used to label and detect UDP-Gal binding proteins in biological systems.

Mechanism of Action

2,4,6-Trinitrophenyl-uridine diphosphate galactose works by binding to UDP-Gal binding proteins in biological systems. This binding can be detected through a variety of techniques, including fluorescence spectroscopy and gel electrophoresis. The binding of this compound to UDP-Gal binding proteins can provide insights into the structure and function of these proteins, as well as their roles in glycosylation and glycan biosynthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in biological systems. It can stimulate the production of glycoproteins and glycolipids, which are important molecules in many cellular processes. This compound can also modulate the activity of enzymes involved in carbohydrate metabolism, which can have downstream effects on cellular processes such as energy production and signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4,6-Trinitrophenyl-uridine diphosphate galactose in lab experiments is its high reactivity and specificity for UDP-Gal binding proteins. This allows for precise labeling and detection of these proteins in biological systems. However, this compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2,4,6-Trinitrophenyl-uridine diphosphate galactose. One area of interest is the development of new techniques for detecting and quantifying UDP-Gal binding proteins in biological systems. Another area of interest is the study of the effects of this compound on cellular processes such as glycosylation and glycan biosynthesis. Finally, there is potential for the development of new drugs or therapies that target UDP-Gal binding proteins, which could have applications in the treatment of diseases such as cancer and diabetes.

Synthesis Methods

2,4,6-Trinitrophenyl-uridine diphosphate galactose can be synthesized through a multi-step process that involves the reaction of uridine diphosphate glucose (UDP-Glc) with trinitrobenzenesulfonic acid (TNBS). The resulting TNP-UDP-Glc can then be converted to this compound through the action of galactose-1-phosphate uridylyltransferase (GALT).

Scientific Research Applications

2,4,6-Trinitrophenyl-uridine diphosphate galactose has many applications in scientific research, particularly in the study of carbohydrate biochemistry and physiology. It can be used to label and detect UDP-Gal binding proteins in biological systems, which can provide insights into the mechanisms of glycosylation and glycan biosynthesis. This compound can also be used to study the regulation of UDP-Gal metabolism and the effects of UDP-Gal on cellular processes.

properties

CAS RN

129726-82-5

Molecular Formula

C21H25N5O23P2

Molecular Weight

777.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2,4,6-trinitrophenoxy)methyl]oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C21H25N5O23P2/c27-12-1-2-23(21(33)22-12)19-16(31)14(29)11(46-19)6-45-50(40,41)49-51(42,43)48-20-17(32)15(30)13(28)10(47-20)5-44-18-8(25(36)37)3-7(24(34)35)4-9(18)26(38)39/h1-4,10-11,13-17,19-20,28-32H,5-6H2,(H,40,41)(H,42,43)(H,22,27,33)/t10-,11-,13+,14-,15+,16-,17-,19-,20-/m1/s1

InChI Key

RYCWEITWHHIFQJ-WXBZLVOISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O)O)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)COC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)COC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O)O)O)O

synonyms

2,4,6-trinitrophenyl-UDP-galactose
2,4,6-trinitrophenyl-uridine diphosphate galactose
2,4,6-TUG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.